molecular formula C8H4FNO4 B12947860 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid

Cat. No.: B12947860
M. Wt: 197.12 g/mol
InChI Key: FGOXXCVYWFVREI-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a fluorine atom, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can lead to alcohols or amines.

Scientific Research Applications

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and oxazole ring contribute to its binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid: Similar structure but lacks the fluorine atom.

    Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate: Similar structure with a methyl ester group instead of a carboxylic acid.

    2-Oxo-3H-1,3-benzoxazole-6-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carboxylic acid.

Uniqueness

The presence of the fluorine atom in 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid enhances its chemical stability and binding affinity in biological systems. This makes it a valuable compound for drug discovery and other applications where specific interactions are crucial.

Properties

Molecular Formula

C8H4FNO4

Molecular Weight

197.12 g/mol

IUPAC Name

6-fluoro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C8H4FNO4/c9-3-1-4(7(11)12)6-5(2-3)14-8(13)10-6/h1-2H,(H,10,13)(H,11,12)

InChI Key

FGOXXCVYWFVREI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)NC(=O)O2)F

Origin of Product

United States

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